7-fluoro-1H-indazole-4-carboxylic acid solubility in DMSO and water
7-fluoro-1H-indazole-4-carboxylic acid solubility in DMSO and water
An In-depth Technical Guide to the Solubility of 7-fluoro-1H-indazole-4-carboxylic Acid in DMSO and Water
This guide provides a comprehensive analysis of the solubility characteristics of 7-fluoro-1H-indazole-4-carboxylic acid, a crucial parameter for its application in drug discovery and development. We will delve into the theoretical underpinnings of its solubility in both dimethyl sulfoxide (DMSO) and water, and present a rigorous, step-by-step experimental protocol for its quantitative determination.
Introduction to 7-fluoro-1H-indazole-4-carboxylic Acid
7-fluoro-1H-indazole-4-carboxylic acid belongs to the indazole class of heterocyclic compounds, which are prominent scaffolds in medicinal chemistry due to their wide range of biological activities.[1] The molecule's structure, featuring an indazole core, a carboxylic acid group, and a fluorine atom, dictates its physicochemical properties, including solubility. Understanding its solubility is paramount for designing in vitro assays, formulation development, and predicting its in vivo behavior.
Theoretical Solubility Profile
The solubility of a compound is governed by its molecular structure and the nature of the solvent. Here, we analyze the expected solubility of 7-fluoro-1H-indazole-4-carboxylic acid in two common laboratory solvents: DMSO and water.
Solubility in Dimethyl Sulfoxide (DMSO)
DMSO is a polar aprotic solvent widely utilized in drug discovery for its exceptional ability to dissolve a broad spectrum of compounds.[2][3] It is anticipated that 7-fluoro-1H-indazole-4-carboxylic acid will exhibit high solubility in DMSO. This is attributable to several structural features:
-
Hydrogen Bonding: The molecule possesses hydrogen bond donors (the carboxylic acid -OH and the indazole N-H) and multiple hydrogen bond acceptors (the two nitrogen atoms of the indazole ring, the carbonyl oxygen, and the fluorine atom). DMSO is an excellent hydrogen bond acceptor, readily interacting with the donor groups of the solute.
-
Polarity: The overall molecule is polar, and "like dissolves like." The polar nature of both the solute and DMSO facilitates strong intermolecular interactions.
-
Aprotic Nature of DMSO: As an aprotic solvent, DMSO does not self-associate as strongly as protic solvents like water, making it more available to solvate the solute molecules.
Solubility in Water
The aqueous solubility of 7-fluoro-1H-indazole-4-carboxylic acid is expected to be significantly lower than in DMSO. This is due to a balance of hydrophilic and hydrophobic characteristics:
-
Hydrophilic Groups: The carboxylic acid and the indazole ring's nitrogen atoms are capable of hydrogen bonding with water molecules, which promotes solubility. The carboxylic acid group, being acidic, can donate a proton to water, forming a carboxylate anion which is more soluble. This implies that the aqueous solubility will be highly dependent on the pH of the solution.
-
Hydrophobic Groups: The fused aromatic ring system (benzene and pyrazole rings) is inherently hydrophobic and will resist interaction with the polar water molecules. This hydrophobic character is a major factor limiting aqueous solubility.
Therefore, while the compound has polar functionalities, the nonpolar surface area of the aromatic core likely restricts its ability to fully dissolve in water, especially at neutral pH.
Experimental Determination of Solubility
To obtain precise solubility values, a well-controlled experimental method is essential. The thermodynamic shake-flask method is a reliable and widely accepted technique for determining equilibrium solubility.[4]
Protocol: Shake-Flask Method for Solubility Determination
This protocol outlines the steps to determine the equilibrium solubility of 7-fluoro-1H-indazole-4-carboxylic acid in both DMSO and water at a controlled temperature (e.g., 25°C).
Materials:
-
7-fluoro-1H-indazole-4-carboxylic acid
-
Anhydrous DMSO
-
Deionized water
-
Vortex mixer
-
Orbital shaker with temperature control
-
Microcentrifuge
-
Calibrated analytical balance
-
Micropipettes
-
HPLC or UV-Vis spectrophotometer for quantification
Procedure:
-
Preparation of Supersaturated Solutions:
-
Accurately weigh an excess amount of 7-fluoro-1H-indazole-4-carboxylic acid (e.g., 5-10 mg) into separate 2 mL microcentrifuge tubes for each solvent (DMSO and water).
-
Add a fixed volume of the respective solvent (e.g., 1 mL) to each tube.
-
-
Equilibration:
-
Tightly cap the tubes.
-
Place the tubes in a temperature-controlled orbital shaker set at 25°C.
-
Shake the slurries for 24 hours to ensure that equilibrium between the dissolved and undissolved compound is reached. This extended mixing time is crucial for an accurate thermodynamic solubility measurement.
-
-
Separation of Undissolved Solid:
-
After the equilibration period, centrifuge the tubes at a high speed (e.g., 14,000 rpm) for 15 minutes to pellet the excess, undissolved solid.
-
-
Sample Preparation for Analysis:
-
Carefully collect a precise volume of the clear supernatant from each tube without disturbing the solid pellet.
-
Dilute the supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical instrument. For the DMSO sample, this will likely be a significant dilution. For the water sample, less dilution may be needed.
-
-
Quantification:
-
Determine the concentration of the dissolved compound in the diluted samples using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or UV-Visible Spectroscopy. A pre-established calibration curve with known concentrations of the compound is required for accurate quantification.
-
-
Calculation of Solubility:
-
Back-calculate the original concentration in the undissolved supernatant using the dilution factor. This value represents the equilibrium solubility of the compound in the respective solvent at the specified temperature.
-
Experimental Workflow Diagram
Caption: Experimental workflow for determining the solubility of 7-fluoro-1H-indazole-4-carboxylic acid.
Data Summary
The following table should be used to record the experimentally determined solubility data.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mM) |
| DMSO | 25 | To be determined | To be determined |
| Water | 25 | To be determined | To be determined |
Molecular Weight of 7-fluoro-1H-indazole-4-carboxylic acid: 180.14 g/mol
Conclusion
While 7-fluoro-1H-indazole-4-carboxylic acid is predicted to be highly soluble in DMSO and poorly soluble in water based on its molecular structure, precise quantitative data is essential for its effective use in research and development. The shake-flask method detailed in this guide provides a robust and reliable means to determine its equilibrium solubility. This information is critical for ensuring the accuracy and reproducibility of experimental results and for guiding further formulation and development efforts.
References
-
University of Technology, Iraq. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]
-
Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(12), 5631-5633. [Link]
-
Experimental and Computational Approaches for Solubility Measurement of Pyridazinone Derivative in Binary (DMSO + Water) Systems. PMC. [Link]
-
Taylor & Francis Online. Indazole – Knowledge and References. [Link]
